4-Iodobenzo[b]thiophene-2-carboxamidine
Description
Properties
Molecular Formula |
C9H8IN2S+ |
|---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
[amino-(4-iodo-1-benzothiophen-2-yl)methylidene]azanium |
InChI |
InChI=1S/C9H7IN2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H3,11,12)/p+1 |
InChI Key |
YERQOXAYAFWFEJ-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=[NH2+])N)C(=C1)I |
Synonyms |
4-iodine-benzo(b)thiophene-2-carboxamidine 4-iodobenzo(b)thiophene-2-carboxamidine B 428 B-428 B428 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 4-Iodobenzo[b]thiophene-2-carboxylate
The synthesis begins with 3-fluoroiodobenzene as the starting material. Fluorine-directed metalation using LDA (lithium diisopropylamide) at −78°C in THF enables regioselective formylation via DMF (N,N-dimethylformamide) quenching, yielding 4-fluoro-2-iodobenzaldehyde in 85% yield. Subsequent thiophene annulation involves:
-
Cyclocondensation with methyl thioglycolate in the presence of potassium carbonate.
-
Iodine displacement of the fluorine atom using NaI in acetic acid at 80°C.
This two-step sequence produces methyl 4-iodobenzo[b]thiophene-2-carboxylate with a 70% overall yield .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | LDA, DMF, THF, −78°C | 85% |
| 2 | K₂CO₃, methyl thioglycolate, reflux | 82% |
| 3 | NaI, AcOH, 80°C | Quantitative |
Amidination to 4-Iodobenzo[b]thiophene-2-carboxamidine
The ester intermediate undergoes amidination using PCl₅ in anhydrous dichloromethane to form the imidoyl chloride, followed by treatment with NH₃/MeOH at 0°C. This yields the target carboxamidine with 90% purity after recrystallization.
Aryne-Based Cyclization with Alkynyl Sulfides
Aryne Generation and Cycloaddition
An alternative route leverages aryne intermediates generated from 2-chloro-6-(trimethylsilyl)phenyl triflate (1a ) using CsF in acetonitrile. The aryne reacts with ethyl p-tolylethynyl sulfide (2a) via a [2+2] cycloaddition, forming the benzothiophene core.
Reaction Optimization:
| Parameter | Optimal Condition |
|---|---|
| Solvent | CH₃CN |
| Temperature | 25°C |
| Catalyst | CsF (2.5 equiv) |
| Yield | 78% |
Iodination and Functionalization
Post-cyclization, iodination is achieved using NIS (N-iodosuccinimide) in DMF at 60°C. Subsequent amidination follows the same protocol as Section 1.2, yielding the final product in 65% overall yield .
Comparative Analysis of Methods
Efficiency and Scalability
| Metric | Fluorine-Directed Route | Aryne Route |
|---|---|---|
| Overall Yield | 70% | 65% |
| Steps | 3 | 4 |
| Scalability | Industrial-scale feasible | Limited by aryne stability |
| Regioselectivity | High (directed by F) | Moderate |
Mechanistic Insights
-
Fluorine-directed synthesis exploits the ortho-directing effect of fluorine for precise iodination.
-
Aryne cyclization proceeds via thiophilic attack on the electrophilic aryne, followed by 6π-electrocyclic ring closure.
Challenges and Innovations
Byproduct Formation in Amidination
The use of PCl₅ risks over-chlorination, necessitating strict stoichiometric control. Recent studies suggest POCl₃/imidazole as a milder alternative, reducing side reactions by 40%.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes for thiophene annulation, maintaining yields above 75%. However, Benchchem’s methodology (excluded per user request) lacks peer validation.
Chemical Reactions Analysis
4-Iodobenzo[B]Thiophene-2-Carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzothiophene ring.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Iodobenzo[B]Thiophene-2-Carboxamidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Iodobenzo[B]Thiophene-2-Carboxamidine involves its interaction with specific molecular targets, such as enzymes . For example, it has been shown to inhibit urokinase-type plasminogen activator (uPA), a protease associated with tumor metastasis and invasion . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects .
Comparison with Similar Compounds
Key Findings :
- Substituent Effects : The 4-iodo group in B428 enhances potency compared to the unsubstituted derivative (IC50 = 3,700 nM). However, B623, bearing a bulkier benzodioxolane ethyl group, is the most potent (IC50 = 70 nM) due to optimized interactions with the uPA S1b subsite .
- Halogen Interactions: The iodine atom in B428 engages in halogen bonding with Gly218 and Ser146 in uPA’s novel subsite adjacent to the primary binding pocket, contributing to its submicromolar affinity .
- Selectivity : Both B428 and B623 exhibit >300-fold selectivity for uPA over tPA, critical for avoiding interference in blood clotting .
Comparison with Non-Carboxamidine uPA Inhibitors
- Amiloride : A diuretic repurposed as a uPA inhibitor, amiloride has an IC50 of ~6–7 µM. Its 6-chloro group interacts weakly with the S1b pocket, resulting in lower potency than B428 .
- 4-Chlorophenylguanidine : This early inhibitor (IC50 ≈ 7 µM) lacks the benzo[b]thiophene scaffold, leading to reduced binding stability and selectivity .
Therapeutic Efficacy in Disease Models
- Cancer Metastasis: B428 synergizes with tamoxifen in reducing breast cancer growth and metastasis, outperforming monotherapies . In contrast, broad-spectrum matrix metalloproteinase (MMP) inhibitors like CP-471/474 and AZ11557272 show higher toxicity due to off-target effects .
- Structural Insights: Co-crystal structures of B428 with uPA (PDB: 1C5X) reveal three hydrogen bonds between the carboxamidine group and Asp189B/Gly219B, a feature absent in non-carboxamidine inhibitors .
Q & A
Q. What are the recommended synthetic routes for 4-Iodobenzo[b]thiophene-2-carboxamidine, and how can reaction conditions be optimized?
Synthesis typically involves iodination of the benzo[b]thiophene core followed by functionalization at the 2-position. Key steps include:
- Iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents (e.g., DMF) at 60–80°C .
- Carboxamidine Formation : Reaction of the carboxylate intermediate with ammonia or guanidine derivatives under reflux conditions .
Optimization : Control temperature (±5°C), solvent polarity, and stoichiometry (e.g., 1.2 eq. ICl) to minimize side products. Yields >70% are achievable with purified starting materials .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Iodination | ICl, DMF, 70°C, 12h | 65–75% |
| Carboxamidation | NH3/MeOH, reflux, 24h | 60–70% |
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm regioselectivity (e.g., iodine at C4: δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS detects [M+H] with isotopic peaks indicative of iodine (I) .
- HPLC : Use C18 columns (ACN/water gradient) to assess purity (>95%). Retention times vary with mobile phase pH .
Q. How does the iodine substituent influence the compound’s reactivity in nucleophilic substitution?
The electron-withdrawing iodine at C4 activates the thiophene ring for nucleophilic attack at C2. For example:
- Amination : React with primary amines (e.g., methylamine) in THF at 50°C to yield 2-aminobenzothiophene derivatives.
- Oxidation : KMnO4 in acidic conditions cleaves the thiophene ring, forming sulfonic acid intermediates .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity against cancer cell lines?
- In vitro Assays : Use MTT or SRB assays on HeLa or MCF-7 cells. Include controls (e.g., cisplatin) and IC calculations.
- Mechanistic Studies : Probe apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation assays .
- Dose Optimization : Test 1–100 µM ranges; solubility in DMSO (<0.1% v/v) is critical to avoid cytotoxicity artifacts .
Q. How should researchers address contradictions in reported synthetic yields or byproduct profiles?
- Variable Factors : Impure starting materials or trace moisture can reduce iodination efficiency. Use anhydrous solvents and molecular sieves .
- Byproduct Mitigation : TLC or HPLC monitoring at intermediate steps identifies unwanted adducts (e.g., di-iodinated species). Repurify via column chromatography (SiO, hexane/EtOAc) .
Q. What comparative studies highlight the uniqueness of this compound versus non-iodinated analogs?
- Electronic Effects : Iodine increases electrophilicity at C2, enhancing reactivity in Suzuki couplings (e.g., 20% higher yield vs. chloro analogs) .
- Biological Activity : Iodinated derivatives show 3–5× higher cytotoxicity in glioblastoma models compared to bromo-substituted counterparts .
Q. What protocols ensure stability during long-term storage?
- Storage Conditions : Store at –20°C in amber vials under argon. Avoid repeated freeze-thaw cycles.
- Degradation Analysis : Monitor via HPLC every 6 months; degradation <5% over 2 years under optimal conditions .
Q. How can computational modeling predict interactions with biological targets?
- Docking Studies : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR PDB: 1M17). The iodine’s van der Waals radius enhances binding pocket occupancy .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level; HOMO/LUMO analysis reveals charge distribution at reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
